1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine
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Overview
Description
The compound (3-(Pyrrolidin-1-yl)azetidin-1-yl)(m-tolyl)methanone
is a chemical compound with the molecular formula C15H20N2O
. It’s a complex molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the specific precursors used can greatly influence the properties of the final product .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives are known to be involved in a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of any functional groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule .Scientific Research Applications
Green Synthesis Approaches
A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones, which may include compounds similar to "(3-(Pyrrolidin-1-yl)azetidin-1-yl)(m-tolyl)methanone", utilizes catalytic amounts of molecular iodine under microwave irradiation. This approach allows for the synthesis of a series of compounds with various substituents, indicating the method's flexibility and environmental friendliness due to its rapidity and high yields. The synergy of molecular iodine as a Lewis acid catalyst and microwave irradiation facilitates this efficient reaction process without deprotection or rearrangement issues, even with acid-sensitive groups (Bandyopadhyay et al., 2012).
Stereospecific Synthesis
Research demonstrates the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions, showcasing the method's capacity to yield enantiomerically pure pyrrolidines from sugar-derived enones. This technique's selectivity and efficiency in generating compounds with specific stereochemistry highlight its potential for producing compounds with desired biological activities, including those structurally related to "(3-(Pyrrolidin-1-yl)azetidin-1-yl)(m-tolyl)methanone" (Oliveira Udry et al., 2014).
Organotin(IV) Complexes
New organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized. These complexes exhibit promising antibacterial activities, suggesting potential pharmaceutical applications. The research underscores the significance of organotin(IV) chemistry in developing new therapeutic agents, potentially including derivatives of "(3-(Pyrrolidin-1-yl)azetidin-1-yl)(m-tolyl)methanone" (Singh et al., 2016).
Antimicrobial and Antitubercular Activities
A study on the synthesis of pyrimidine-azetidinone analogues, including compounds structurally related to "(3-(Pyrrolidin-1-yl)azetidin-1-yl)(m-tolyl)methanone", demonstrated significant antimicrobial and antitubercular activities. This indicates the potential of such compounds in addressing bacterial and fungal infections, as well as tuberculosis, thus contributing to the search for new antimicrobial agents (Chandrashekaraiah et al., 2014).
Crystal and Molecular Structure Analyses
The molecular and crystal structure analyses of boric acid ester intermediates with benzene rings, including compounds similar to "(3-(Pyrrolidin-1-yl)azetidin-1-yl)(m-tolyl)methanone", have been conducted. Such studies are crucial for understanding the physicochemical properties of these compounds, paving the way for their potential applications in medicinal chemistry and drug design (Huang et al., 2021).
Future Directions
Properties
IUPAC Name |
(3-methylphenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-5-4-6-13(9-12)15(18)17-10-14(11-17)16-7-2-3-8-16/h4-6,9,14H,2-3,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXJHCKYGGODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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